3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, and a sulfonyl fluoride group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the substitution reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Result from the reaction with alcohols.
Sulfonic Acids: Produced through oxidation reactions.
Sulfinic Acids: Obtained via reduction reactions.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Utilized in enzyme inhibition studies, particularly for enzymes that interact with sulfonyl fluoride groups.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
3,5-Dimethylpyrazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
1803561-06-9 |
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Molecular Formula |
C5H7FN2O2S |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8) |
InChI Key |
GWRDZQBFYKDLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)F |
Origin of Product |
United States |
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